molecular formula C10H12BrFO B13571464 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-ol

1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-ol

Cat. No.: B13571464
M. Wt: 247.10 g/mol
InChI Key: QFLLNRWLIDFXAY-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a tertiary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-ol typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 3 and 5 positions, respectively.

    Alkylation: The brominated and fluorinated phenyl compound is then subjected to alkylation using a suitable alkylating agent, such as 2-methylpropan-2-ol, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by alkylation in continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation: The tertiary alcohol group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine or fluorine atoms, yielding different derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Derivatives with different functional groups replacing bromine or fluorine.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Dehalogenated compounds.

Scientific Research Applications

1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-ol exerts its effects depends on its interaction with molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors, thereby modulating biological pathways. The tertiary alcohol group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-ol: Similar structure but with the fluorine atom at the 4 position.

    1-(3-Chloro-5-fluorophenyl)-2-methylpropan-2-ol: Chlorine atom replacing bromine.

    1-(3-Bromo-5-chlorophenyl)-2-methylpropan-2-ol: Chlorine atom replacing fluorine.

Uniqueness

1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-ol is unique due to the specific positioning of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This unique arrangement can lead to distinct properties and applications in various fields.

Biological Activity

1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-ol is a compound that has gained significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C11H14BrF
Molecular Weight : 276.14 g/mol
IUPAC Name : this compound
Canonical SMILES : CC(C)(C1=C(C=CC(=C1)Br)F)O

The compound features a bromine and fluorine atom on a phenyl ring, along with a tertiary alcohol group. The presence of these halogens enhances the compound's reactivity and biological interactions, making it a candidate for various pharmacological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may interact with various receptors, including neurotransmitter receptors, potentially influencing neurological pathways.
  • Enzyme Modulation : It can act as an inhibitor or activator of specific enzymes, impacting metabolic pathways. The hydroxyl group can form hydrogen bonds or coordinate with metal ions in enzyme active sites.

Research Findings

Recent studies have explored the biological effects of this compound through various experimental approaches:

Case Studies

  • In Vitro Assays : Research indicates that this compound exhibits significant inhibitory effects on enzymes involved in metabolic pathways. For instance, it has shown potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines in vitro.
  • Comparative Analysis : Studies comparing this compound with structurally similar compounds have highlighted its unique reactivity profile. For example, its bromine and fluorine substituents contribute to enhanced biological activity compared to analogs lacking these features.

Data Table: Biological Activity Summary

Activity TypeObservationsReferences
Anti-inflammatorySignificant inhibition of cytokines
Enzyme inhibitionInhibitory effects on metabolic enzymes
Receptor interactionPotential modulation of neurotransmitter receptors

Potential Applications

Given its unique structure and demonstrated biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for the development of anti-inflammatory drugs.
  • Research Tools : For studying enzyme inhibition and receptor-ligand interactions.

Properties

Molecular Formula

C10H12BrFO

Molecular Weight

247.10 g/mol

IUPAC Name

1-(3-bromo-5-fluorophenyl)-2-methylpropan-2-ol

InChI

InChI=1S/C10H12BrFO/c1-10(2,13)6-7-3-8(11)5-9(12)4-7/h3-5,13H,6H2,1-2H3

InChI Key

QFLLNRWLIDFXAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=CC(=C1)Br)F)O

Origin of Product

United States

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